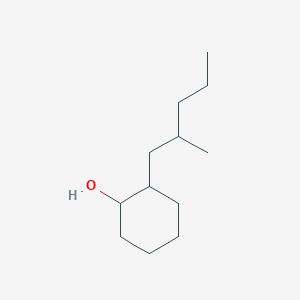

2-(2-Methylpentyl)cyclohexan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H24O |

|---|---|

Molecular Weight |

184.32 g/mol |

IUPAC Name |

2-(2-methylpentyl)cyclohexan-1-ol |

InChI |

InChI=1S/C12H24O/c1-3-6-10(2)9-11-7-4-5-8-12(11)13/h10-13H,3-9H2,1-2H3 |

InChI Key |

HYXOOXXTYAVDCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC1CCCCC1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Methylpentyl Cyclohexan 1 Ol

Retrosynthetic Strategies and Complex Disconnection Approaches

Retrosynthetic analysis is a foundational technique for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. amazonaws.compharmacy180.com For a molecule like 2-(2-Methylpentyl)cyclohexan-1-ol, which contains both a cyclic core and a chiral alkyl substituent, several disconnection strategies can be envisioned.

The most direct approach involves disconnecting the carbon-carbon bond between the cyclohexyl ring and the 2-methylpentyl side chain (Disconnection A, Figure 1). This is a logical step as numerous reliable methods exist for forming such bonds. masterorganicchemistry.com This disconnection leads to a cyclohexanone (B45756) electrophilic synthon and a 2-methylpentyl nucleophilic synthon.

An alternative strategy involves disconnecting the carbon-oxygen bond of the alcohol (Disconnection B, Figure 1). While feasible, this typically requires a multi-step sequence and is often less direct than C-C bond formation for this class of compounds. A third, more complex approach would involve building the cyclohexane (B81311) ring itself through cyclization reactions, such as an intramolecular aldol (B89426) condensation or a Diels-Alder reaction, where the side chain is already attached to an acyclic precursor. amazonaws.comyoutube.com

Figure 1: Retrosynthetic Analysis of this compound

This diagram illustrates the primary retrosynthetic pathways. Disconnection A is the most common strategy, simplifying the target into a cyclohexanone equivalent and a 2-methylpentyl organometallic reagent.

The synthetic equivalents for the proposed synthons are readily identifiable. The electrophilic cyclohexanone synthon corresponds to cyclohexanone itself, a widely available and inexpensive starting material. The nucleophilic 2-methylpentyl synthon is typically generated in situ from 2-methylpentyl halides (e.g., bromide or chloride) to form an organometallic reagent, such as a Grignard or organolithium reagent. youtube.com

| Precursor Synthon | Synthetic Equivalent | Potential Starting Material(s) |

| Cyclohexanone (electrophile) | Cyclohexanone | Cyclohexane, Phenol (B47542) |

| 2-Methylpentyl anion (nucleophile) | 2-Methylpentylmagnesium bromide | 1-Bromo-2-methylpentane |

| (Grignard Reagent) | ||

| 2-Methylpentyllithium | 1-Chloro-2-methylpentane |

This interactive table outlines the primary synthons and their corresponding real-world chemical reagents.

The assembly of this compound from its precursors utilizes a range of modern synthetic tactics. The most prominent is the Grignard reaction, where 2-methylpentylmagnesium bromide is added to cyclohexanone. youtube.com This classic organometallic addition reaction is highly effective for creating the key C-C bond and simultaneously generating the tertiary alcohol in a single step.

Beyond the Grignard reaction, other modern tactics could be employed. For instance, organocuprates (Gilman reagents) can be used for conjugate addition if the starting material were cyclohexenone, which would then require a subsequent reduction of the ketone. youtube.com Tandem reactions, which combine multiple transformations in one pot, offer increased efficiency. A potential tandem sequence could involve a Michael addition followed by an aldol cyclization to construct the substituted ring system, which is then reduced to the final alcohol. organic-chemistry.org

Development of Stereoselective Synthetic Routes to this compound

The target molecule has two stereocenters, one at the alcohol-bearing carbon (C1) of the ring and another at the benzylic-equivalent position (C2) of the alkyl chain. This results in four possible stereoisomers. The development of stereoselective routes is therefore paramount to synthesizing a single, pure isomer.

Diastereoselectivity in this context refers to the preferential formation of one diastereomer over another. This is typically controlled during the reduction of the intermediate ketone, 2-(2-methylpentyl)cyclohexanone. The conformation of the substituted cyclohexanone ring and the steric bulk of the reducing agent are key factors.

The 2-methylpentyl group will preferentially occupy an equatorial position to minimize steric strain. The approach of a hydride reagent to the carbonyl can then occur from either the axial or equatorial face.

Axial Attack: A sterically undemanding reducing agent, such as sodium borohydride (B1222165) (NaBH₄), can attack from the axial face, leading to the formation of the equatorial alcohol.

Equatorial Attack: A bulky reducing agent, such as L-Selectride, is sterically hindered by the axial hydrogens on the ring and therefore attacks from the less hindered equatorial face, resulting in the axial alcohol. organic-chemistry.org

The stereochemical outcome is thus highly dependent on the choice of reagent.

| Reducing Agent | Typical Selectivity (in substituted cyclohexanones) | Resulting Alcohol Isomer |

| Sodium Borohydride (NaBH₄) | Favors axial attack | Predominantly equatorial-OH |

| Lithium Aluminium Hydride (LiAlH₄) | Less selective, often favors axial attack | Mixture, often equatorial-OH |

| L-Selectride® | High selectivity for equatorial attack | Predominantly axial-OH |

| K-Selectride® | High selectivity for equatorial attack | Predominantly axial-OH |

This interactive table compares common reducing agents and their typical diastereoselectivity in the reduction of substituted cyclohexanones.

To control the absolute stereochemistry and produce a single enantiomer, chiral catalysis is essential. This can be applied at two key stages: the C-C bond formation or the ketone reduction.

Enantioselective hydrogenation is a powerful tool for the asymmetric reduction of a ketone. nih.gov Using a chiral catalyst, such as a Ruthenium-BINAP complex, hydrogen can be delivered to one face of the carbonyl group of 2-(2-methylpentyl)cyclohexanone preferentially, leading to the formation of one enantiomer of the alcohol with high enantiomeric excess (ee). youtube.com Similarly, iridium-based catalysts with chiral ligands have shown high efficiency in the stereoselective hydrogenation of cyclic ketones. organic-chemistry.org

In recent years, organocatalysis—the use of small, chiral organic molecules as catalysts—has emerged as a powerful strategy in asymmetric synthesis, often avoiding the use of potentially toxic or expensive metals. frontiersin.orgelsevier.com For the synthesis of this compound, organocatalysis could be applied to construct the chiral substituted ring system.

A plausible route involves the asymmetric Michael addition of a nucleophile derived from 2-methylpentanal (B94375) to cyclohexenone. This reaction, catalyzed by a chiral secondary amine catalyst such as a diarylprolinol silyl (B83357) ether, can set the stereocenter of the side chain with high enantioselectivity. nih.govresearchgate.net The resulting ketone can then be reduced, with the diastereoselectivity controlled by the choice of reducing agent as described previously.

Alternatively, an organocatalytic domino reaction could be employed to construct the cyclohexanone ring itself. A tandem Michael-aldol reaction between precursors, catalyzed by a chiral prolinamide or similar organocatalyst, can generate a highly functionalized and stereochemically defined cyclohexanone ring, which can then be converted to the target alcohol. researchgate.netbeilstein-journals.org These methods provide access to chiral building blocks with high enantioselectivities, often exceeding 95% ee. nsf.gov

Enantioselective Synthesis via Chiral Catalysis

Transition Metal-Catalyzed Asymmetric Hydrogenation and Reduction

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral alcohols from prochiral ketones. For the synthesis of this compound, this involves the reduction of 2-(2-Methylpentyl)cyclohexan-1-one. Catalysts based on expensive and toxic platinum group metals, particularly ruthenium, have traditionally been used for this purpose. rsc.org However, recent research has focused on developing catalysts with more abundant and less toxic metals like iron. rsc.org

These catalytic systems typically consist of a metal center and a chiral ligand. The ligand creates a chiral environment around the metal, directing the hydrogenation to one face of the ketone, thereby producing one enantiomer in excess. Iridium-based catalysts are effective for the selective saturation of alkyl-substituted olefins, a methodology that can be applied to achieve regioselective hydrogenation. nih.gov The choice of metal, ligand, and reaction conditions is crucial for achieving high enantiomeric and diastereomeric excess.

| Catalyst System | Substrate | Key Features |

| Ru-TsDPEN | Aromatic/Aliphatic Ketones | High efficiency and enantioselectivity in transfer hydrogenation. |

| Fe-complexes with tetradentate ligands | Aliphatic Ketones | "Greener" alternative to ruthenium; effective for asymmetric transfer hydrogenation and hydrosilylation. rsc.org |

| Ir-based catalysts | Alkyl-substituted olefins | Promotes selective saturation of specific double bonds. nih.gov |

Biocatalytic Transformations for Stereocontrol

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for asymmetric reduction. nih.gov The use of whole-cell biocatalysts or isolated enzymes, such as ketoreductases (KREDs), can provide exceptional levels of stereocontrol in the reduction of 2-(2-Methylpentyl)cyclohexan-1-one. These enzymatic reactions are typically performed in aqueous media under mild temperature and pH conditions.

A key advantage of biocatalysis is the ability to screen for enzymes that follow either Prelog's rule (delivering a hydride to the Re-face of the carbonyl) or anti-Prelog's rule (delivering to the Si-face). This allows for the selective synthesis of different stereoisomers of the target alcohol. For instance, a newly discovered strain, Bacillus cereus TQ-2, has been shown to reduce various ketones to the corresponding (R)-alcohols with high enantiomeric excess, following an anti-Prelog preference. nih.gov Such biocatalysts could be employed to produce specific enantiomers of this compound.

| Biocatalyst | Substrate | Stereochemical Outcome | Advantages |

| Whole cells (Bacillus cereus TQ-2) | Prochiral Ketones | High enantioselectivity (e.g., >99% ee for (R)-1-phenylethanol), follows anti-Prelog rule. nih.gov | Versatile, operates under mild conditions, can be improved with co-substrates like glycerol. nih.gov |

| Isolated Ketoreductases (KREDs) | 2-(2-Methylpentyl)cyclohexan-1-one | Tunable (Prelog or anti-Prelog) depending on the specific enzyme selected. | High selectivity, no need for cell maintenance, potential for immobilization. |

Control of Stereochemical Outcomes at the Cyclohexane Ring and Side Chain

The molecule this compound possesses three stereocenters: at carbon 1 (bearing the hydroxyl group), carbon 2 (bearing the side chain) of the cyclohexane ring, and at carbon 2 of the methylpentyl side chain. Achieving control over all three centers is a complex synthetic challenge. The stereochemistry of the side chain is typically established before its attachment to the cyclohexane precursor.

The primary focus is then on controlling the relative stereochemistry of the C1 hydroxyl group and the C2 alkyl substituent (cis/trans) and the absolute stereochemistry at C1. This is accomplished during the reduction of 2-(2-Methylpentyl)cyclohexan-1-one.

Diastereocontrol (cis/trans): The steric bulk of the 2-alkyl substituent significantly influences the direction of hydride attack. Catalytic hydrogenation often favors the delivery of hydrogen from the less hindered face, leading to the thermodynamically more stable product.

Enantiocontrol (R/S at C1): Asymmetric catalysis, using either chiral transition metal complexes or biocatalysts, is essential for controlling the absolute configuration of the newly formed secondary alcohol. The choice of catalyst dictates which enantiomer is formed preferentially.

By combining a stereochemically pure side chain with diastereoselective and enantioselective reduction of the corresponding cyclohexanone, a single, pure stereoisomer of this compound can be synthesized.

Novel Catalyst Systems and Reaction Conditions for this compound Synthesis

The development of novel catalysts and reaction conditions aims to improve the efficiency, selectivity, and sustainability of the synthesis.

Exploration of Heterogeneous and Homogeneous Catalysts

Both homogeneous and heterogeneous catalysts are employed in the synthesis of cyclohexanols, each with distinct advantages and disadvantages. rsc.org

Homogeneous Catalysts: These are soluble in the reaction medium, offering well-defined active sites that allow for high activity and selectivity. rsc.orgethz.ch The steric and electronic properties of homogeneous catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can be finely tuned. However, their separation from the product stream is often difficult and costly. rsc.orgethz.ch

Heterogeneous Catalysts: These exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction. rsc.orgethz.ch This facilitates easy separation and recycling. researchgate.net Examples include metals like platinum or palladium supported on carbon (Pt/C, Pd/C) or zeolites. researchgate.netscite.ai While highly stable, they may exhibit lower selectivity due to the presence of multiple types of active sites. rsc.orgethz.ch The synergy between the two types, such as in supported homogeneous complexes, aims to combine the benefits of both. rsc.org

| Catalyst Type | Advantages | Disadvantages | Examples |

| Homogeneous | High activity and selectivity; well-defined active sites; easy to modify. rsc.orgethz.ch | Difficult and expensive to separate from products; limited thermal stability. rsc.orgethz.ch | Rh-DIPAMP, Ru-BINAP, Iron complexes. rsc.org |

| Heterogeneous | Easy to separate and recycle; high thermal stability. rsc.orgethz.ch | Lower selectivity; less defined active sites; potential for diffusion limitations. ethz.ch | Pt/C, Pd/C, Ru/C, H-ZSM-5 Zeolite. researchgate.netscite.ai |

Photocatalytic and Electrocatalytic Approaches in Cyclohexanol (B46403) Synthesis

Driven by the need for greener chemical processes, photocatalysis and electrocatalysis have emerged as promising alternatives that operate under mild conditions.

Photocatalysis: This method uses light to activate a semiconductor catalyst, such as titanium dioxide (TiO2), to generate reactive species. mdpi.com It has been successfully applied to the selective oxidation of cyclohexanol to cyclohexanone. utwente.nlutwente.nl Furthermore, photocatalytic strategies are being developed for the synthesis of substituted cyclohexanones, which are direct precursors to compounds like this compound. nih.gov These light-driven processes can offer novel reaction pathways under mild conditions. nih.gov

Electrocatalysis: This approach uses electrical energy to drive chemical transformations. The electrocatalytic hydrogenation (ECH) of phenolic compounds, which can be derived from renewable lignin, provides a route to cyclohexanols at ambient temperature and pressure. researchgate.net Using dispersed metal catalysts like Pt/C or Ru/C in a stirred slurry cell allows for high conversion and Faradaic efficiencies, representing a sustainable pathway for producing cyclohexanol derivatives. researchgate.net

| Approach | Catalyst System | Reaction | Key Features |

| Photocatalysis | TiO₂ (Degussa P-25) | Cyclohexane → Cyclohexanol/Cyclohexanone | Utilizes visible or solar light; can be performed in solvents like acetonitrile (B52724) to improve yield. mdpi.comresearchgate.net |

| Electrocatalysis | Pt/C, Ru/C, Pd/C (dispersed) | Phenol/Guaiacol → Cyclohexanol | Mild conditions (35-40°C); uses aqueous electrolytes; high conversion and current efficiency. researchgate.net |

Solvent-Free and Aqueous Medium Methodologies

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry.

Solvent-Free Conditions: Mechanochemistry, such as ball milling, eliminates the need for solvents by inducing reactions through mechanical force. rsc.org This technique is emerging as a powerful tool in organic synthesis. bohrium.com Additionally, solvent-free synthesis of 2-alkylcyclohexanones has been achieved using phase transfer catalysis and microwave irradiation, resulting in high yields over two steps. researchgate.net

Aqueous Medium Methodologies: Performing reactions in water is highly desirable for sustainability. Asymmetric transfer hydrogenation of ketones has been successfully conducted in aqueous systems using micelles or vesicles to solubilize the hydrophobic reactants and catalyst. nih.gov This approach can lead to enhanced reaction rates and selectivities. Many biocatalytic and electrocatalytic transformations are also inherently suited to aqueous media, further advancing the goal of environmentally benign synthesis. nih.govresearchgate.net

Mechanistic Studies of Carbon-Carbon Bond Formation in this compound Synthesis

The primary method for synthesizing this compound involves the nucleophilic addition of a 2-methylpentyl organometallic reagent to cyclohexanone. The mechanism of this carbon-carbon bond formation is critical to understanding and controlling the reaction's outcome.

Grignard Reaction Mechanism: The most common approach utilizes a Grignard reagent, specifically 2-methylpentylmagnesium halide. The reaction proceeds via nucleophilic addition to the carbonyl group of cyclohexanone. organic-chemistry.orgbyjus.com

Nucleophilic Attack: The Grignard reagent, R-MgX (where R is the 2-methylpentyl group), is highly nucleophilic due to the polarized carbon-magnesium bond. The nucleophilic carbon atom attacks the electrophilic carbonyl carbon of cyclohexanone. byjus.compearson.com This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate. byjus.comchegg.com

Transition State: The reaction is believed to proceed through a six-membered ring transition state where the magnesium atom coordinates with the carbonyl oxygen. byjus.com For sterically hindered ketones, a single electron transfer (SET) mechanism may also be involved. organic-chemistry.org

Protonation: Subsequent acidic workup protonates the alkoxide ion to yield the final product, this compound. byjus.com

Stereochemical Considerations: The addition of the nucleophile to the planar carbonyl group of cyclohexanone can occur from two faces (axial or equatorial attack on the intermediate chair-like conformation), leading to the formation of two diastereomers: cis-2-(2-Methylpentyl)cyclohexan-1-ol and trans-2-(2-Methylpentyl)cyclohexan-1-ol. The stereochemical outcome is governed by kinetic and thermodynamic factors. Kinetic control, which is common for irreversible reactions like Grignard additions, often favors axial attack on the cyclohexanone ring. This approach avoids torsional strain in the transition state as the ring evolves toward a chair conformation, leading to the formation of the thermodynamically less stable axial alcohol, which corresponds to the cis product in this case. ubc.ca

Alternative Mechanistic Pathways (Wittig Reaction): An alternative, albeit longer, route involves a Wittig reaction. byjus.com This would entail reacting cyclohexanone with a phosphorus ylide derived from a 2-methylpentyl halide to form (2-methylpentylidene)cyclohexane. masterorganicchemistry.com

Ylide Formation: A triphenyl phosphonium (B103445) ylide is prepared by reacting triphenylphosphine (B44618) with a 2-methylpentyl halide, followed by deprotonation with a strong base like n-butyllithium. masterorganicchemistry.com

Oxaphosphetane Formation: The nucleophilic ylide attacks the carbonyl carbon of cyclohexanone. Mechanistic studies suggest a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgwikipedia.org

Alkene Formation: The oxaphosphetane intermediate rapidly decomposes to form the desired alkene and a very stable triphenylphosphine oxide, which is the driving force of the reaction. masterorganicchemistry.comorganic-chemistry.org

Subsequent hydrogenation of the resulting alkene would be required to yield the C-C single bond and reduction of the double bond to finally produce 2-(2-Methylpentyl)cyclohexane, which would then need to be hydroxylated to get the target alcohol, making this a less direct route compared to the Grignard synthesis.

Green Chemistry Principles in the Synthesis of this compound

Applying the twelve principles of green chemistry is essential for developing sustainable synthetic routes. sigmaaldrich.commun.ca Key considerations for the synthesis of this compound include the choice of solvents, energy efficiency, and atom economy.

Safer Solvents and Auxiliaries: Traditional Grignard reactions often use solvents like diethyl ether (DEE) or tetrahydrofuran (B95107) (THF). While effective, THF is water-miscible, which can complicate the aqueous work-up step, often requiring the addition of another solvent for extraction.

2-Methyltetrahydrofuran (2-MeTHF): A prominent green alternative is 2-Methyltetrahydrofuran (2-MeTHF). umb.edu Derived from renewable resources like corncobs, 2-MeTHF offers significant advantages. sigmaaldrich.comrsc.org It has limited miscibility with water, which simplifies phase separation during work-up and reduces waste. sigmaaldrich.com Studies have shown that Grignard reactions performed in 2-MeTHF can result in improved yields and easier product isolation compared to THF. rsc.org

Cyclopentyl Methyl Ether (CPME): Another greener solvent option is Cyclopentyl Methyl Ether (CPME). It is more stable and less prone to peroxide formation than THF. rsc.orgrsc.org Like 2-MeTHF, it has low water miscibility, facilitating easier work-up. rsc.org

Energy Efficiency: The synthesis should be designed to minimize energy requirements. gcande.org This can be achieved by:

Conducting reactions at ambient temperature and pressure where possible.

Improving process efficiency to reduce the need for energy-intensive purification steps like distillation and chromatography. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivities

The solvent choice in a Grignard reaction significantly influences both the yield and the formation of byproducts. A systematic evaluation of solvents for the reaction of benzylmagnesium chloride with an electrophile provides a useful model for understanding these effects.

| Solvent | Product Yield (%) | Byproduct (Wurtz Coupling) (%) | Selectivity (Product:Byproduct) |

|---|---|---|---|

| 2-MeTHF | 81 | 9 | 90:10 |

| Et₂O (Diethyl Ether) | 81 | 9 | 90:10 |

| THF (Tetrahydrofuran) | 21 | 49 | 30:70 |

| CPME | 15 | 5 | 75:25 |

| Toluene | 10 | 5 | 67:33 |

Data adapted from a study on benzyl (B1604629) Grignard reactions, which serves as a relevant model for reactivity and selectivity. rsc.org

As shown in Table 1, solvents like 2-MeTHF and diethyl ether provide high yields and significantly suppress the formation of the Wurtz coupling byproduct, where two alkyl groups couple together (e.g., 2,5-dimethyl-3,4-diphenylhexane from benzylmagnesium chloride). rsc.orgrsc.org In contrast, THF, a very common solvent for Grignard reactions, can lead to much lower chemoselectivity and yield for certain substrates. rsc.org The greener solvents 2-MeTHF and CPME demonstrate performance that is equal to or superior to traditional ethereal solvents, with the added benefits of easier work-up and improved safety profiles. rsc.org

Stereoselectivity: As previously discussed, the addition to cyclohexanone is diastereoselective. The ratio of cis to trans isomers is highly dependent on the specific Grignard reagent, temperature, and solvent. While kinetic control often favors the formation of the cis (axial alcohol) product, the steric bulk of the incoming 2-methylpentyl group can influence the transition state, potentially altering this ratio. Detailed studies on the alkylation of conformationally rigid cyclohexanone enamines show that axial attack is generally favored kinetically. ubc.cayoutube.com Achieving high diastereoselectivity may require careful optimization of reaction conditions or the use of chiral auxiliaries for asymmetric synthesis.

Mechanistic Investigations of 2 2 Methylpentyl Cyclohexan 1 Ol Transformations

Elucidation of Reaction Pathways Involving the Hydroxyl Group

The hydroxyl (-OH) group is the primary site of reactivity in 2-(2-Methylpentyl)cyclohexan-1-ol, undergoing dehydration, oxidation, reduction (of the corresponding ketone), and nucleophilic substitution.

The acid-catalyzed dehydration of alcohols like this compound proceeds by eliminating a molecule of water to form an alkene. chemistrysteps.comlibretexts.orglibretexts.org This transformation can occur through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism, depending on the reaction conditions and the structure of the alcohol. chemistrysteps.comlibretexts.org

For secondary alcohols such as this compound, the E1 mechanism is often predominant, especially under acidic conditions. chemistrysteps.comacs.orglibretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, to form a good leaving group, water. libretexts.orgmiracosta.eduumass.edu The departure of the water molecule results in the formation of a secondary carbocation intermediate. libretexts.orgyoutube.com A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. youtube.comyoutube.com

The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. libretexts.orgyoutube.comquora.comyoutube.com In the case of this compound, this would favor the formation of 1-(2-methylpentyl)cyclohex-1-ene over 2-(2-methylpentyl)cyclohex-1-ene.

The E2 mechanism, which is a concerted, one-step process, can also occur. chemistrysteps.com This pathway is more likely with a strong, sterically hindered base. For an E2 elimination to occur, the abstracted proton and the leaving group must be in an anti-periplanar (or anti-coplanar) conformation. khanacademy.org In the chair conformation of a cyclohexane (B81311) ring, this requires both the leaving group and the hydrogen to be in axial positions. The stereochemistry of the starting alcohol can therefore significantly influence the feasibility and outcome of an E2 reaction.

It is important to note that carbocation rearrangements, such as hydride or alkyl shifts, can occur in E1 reactions if a more stable carbocation can be formed. chemistrysteps.comyoutube.comyoutube.com However, with the 2-(2-methylpentyl) substituent, significant rearrangement is less likely unless harsh reaction conditions are employed.

The oxidation of this compound would yield the corresponding ketone, 2-(2-Methylpentyl)cyclohexan-1-one. This transformation can be achieved using various oxidizing agents, such as chromic acid or other chromium(VI) reagents. youtube.com The initial step of the oxidation involves the formation of a chromate (B82759) ester. youtube.com Subsequent abstraction of the proton attached to the carbinol carbon by a base (like water) leads to the elimination of the chromium species and the formation of the ketone. youtube.com For this reaction to proceed, the presence of at least one hydrogen on the α-carbon is necessary. rsc.org

The stereochemistry of the starting alcohol can influence the rate of oxidation. Generally, axial alcohols are found to react faster than their equatorial counterparts. youtube.com

The reverse reaction, the reduction of 2-(2-Methylpentyl)cyclohexan-1-one, is a key step in the synthesis of the alcohol and has significant stereochemical implications. The reduction of substituted cyclohexanones with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can lead to the formation of two diastereomeric alcohols, with the hydroxyl group being either axial or equatorial. cdnsciencepub.comrsc.org

The stereochemical outcome of the reduction is influenced by several factors, including the steric hindrance of the substituents on the ring and the nature of the reducing agent. cdnsciencepub.comacs.orgyoutube.com For 2-substituted cyclohexanones, the incoming hydride can attack the carbonyl group from either the axial or equatorial face. The relative stability of the transition states for these two approaches determines the product ratio. Generally, attack from the less hindered face is favored. The presence of the 2-(2-methylpentyl) group will create significant steric bulk, influencing the trajectory of the hydride attack and thus the ratio of the resulting cis and trans isomers of this compound.

A summary of expected product distributions in the reduction of substituted cyclohexanones is presented in the table below.

| Substituent | Reducing Agent | Major Product | Minor Product |

| 2-Alkyl | NaBH₄ | Trans (equatorial OH) | Cis (axial OH) |

| 2-Alkyl | LiAlH(OtBu)₃ | Cis (axial OH) | Trans (equatorial OH) |

| 3-Alkyl | NaBH₄ | Trans (equatorial OH) | Cis (axial OH) |

| 4-tert-Butyl | NaBH₄ | Trans (equatorial OH) | Cis (axial OH) |

This table is a generalized representation based on established principles of cyclohexanone (B45756) reduction and may vary for specific substrates and reaction conditions.

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the carbinol center of this compound, the -OH group must first be converted into a good leaving group. studylib.netorganic-chemistry.org This is typically achieved by protonation under acidic conditions, which converts it to a water molecule, or by converting it to a sulfonate ester (like a tosylate or mesylate). organic-chemistry.org

Once a good leaving group is in place, the substitution can proceed via either an Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org

The Sₙ1 pathway involves the formation of a carbocation intermediate, similar to the E1 mechanism. organic-chemistry.orgyoutube.com This mechanism is favored for tertiary and secondary substrates, in polar protic solvents, and with weak nucleophiles. organic-chemistry.orgyoutube.com Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization if the starting material is chiral and the product is chiral). organic-chemistry.org

The Sₙ2 mechanism is a single-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs. organic-chemistry.orgyoutube.comlibretexts.org This reaction proceeds with an inversion of stereochemistry at the reaction center. organic-chemistry.orglibretexts.org The Sₙ2 pathway is favored for primary and less hindered secondary substrates, in polar aprotic solvents, and with strong nucleophiles. leah4sci.com

For this compound, a secondary alcohol, both Sₙ1 and Sₙ2 pathways are possible, and the predominant mechanism will depend on the specific reaction conditions. youtube.comyoutube.com The bulky 2-(2-methylpentyl) group may sterically hinder the backside attack required for an Sₙ2 reaction, potentially favoring an Sₙ1 pathway under appropriate conditions.

Reactivity of the Cyclohexane Ring and Substituents

Beyond the reactions of the hydroxyl group, the cyclohexane ring and its substituents can also be involved in various transformations.

While the cyclohexane ring is generally stable, its derivatives can undergo ring-opening reactions under specific conditions. For instance, the ketone derivative, 2-(2-Methylpentyl)cyclohexan-1-one, could potentially undergo a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone (a cyclic ester). The regioselectivity of this oxidation is dependent on the migratory aptitude of the adjacent carbon atoms.

Ring-closing reactions are fundamental in the synthesis of the cyclohexane ring itself. A common method for forming a six-membered ring is the Diels-Alder reaction, a cycloaddition between a conjugated diene and a substituted alkene (dienophile). Another powerful method is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring system.

Introducing new functional groups onto the saturated cyclohexane core of this compound or its derivatives is a significant synthetic challenge due to the relative inertness of C-H bonds. nih.gov However, modern synthetic methods have enabled such transformations.

Catalyst-controlled C-H functionalization is an emerging area that allows for the selective reaction at specific C-H bonds, even in complex molecules. nih.govresearchgate.net These reactions often employ transition metal catalysts, such as those based on rhodium or palladium, to insert a carbene or other reactive species into a C-H bond. nih.gov This can provide a route to introduce new functional groups at positions that are remote from the existing hydroxyl group.

Free radical halogenation, typically using N-bromosuccinimide (NBS) for allylic or benzylic bromination, can be adapted for the functionalization of alkanes under UV light. However, this method often lacks selectivity and can lead to a mixture of products.

Manganese(III) and iron(III) compounds have also been investigated for the functionalization of cyclohexane, including oxidation and halogenation. mdpi.comrsc.org These systems can promote the conversion of C-H bonds to C-O or C-X (where X is a halogen) bonds.

The table below summarizes some potential functionalization reactions.

| Reaction Type | Reagent(s) | Product Type |

| C-H Oxidation | Mn(III) or Fe(III) catalysts, oxidant | Hydroxylated or ketonic derivatives |

| C-H Halogenation | NBS, UV light or radical initiator | Halogenated cyclohexane derivatives |

| Carbene Insertion | Diazo compound, Rh or Cu catalyst | Ester or other functional group insertion |

This table provides a general overview of possible functionalization strategies and the expected product types.

Conformational Dynamics and Their Influence on Reactivity

The cyclohexane ring exists predominantly in a chair conformation, which minimizes both angle and torsional strain. researchgate.net In a substituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions. The interconversion between the two chair conformations, known as ring-flipping, is a rapid process at room temperature. fiveable.melibretexts.org However, the two conformers of a substituted cyclohexane are generally not of equal energy.

The conformational equilibrium is dictated by the steric bulk of the substituents. Larger groups preferentially occupy the more spacious equatorial position to avoid steric strain arising from 1,3-diaxial interactions. pressbooks.pubnih.gov In the case of this compound, both the hydroxyl (-OH) and the 2-methylpentyl groups are significant in size. The relative stability of the various conformers will depend on the stereochemical relationship (cis or trans) between these two groups.

For the trans isomer, a conformation where both the hydroxyl and the bulky 2-methylpentyl group are in equatorial positions is expected to be the most stable. youtube.com Conversely, for the cis isomer, one substituent must be axial while the other is equatorial. youtube.com Given that the 2-methylpentyl group is bulkier than the hydroxyl group, the conformer with the 2-methylpentyl group in the equatorial position and the hydroxyl group in the axial position would be favored.

The reactivity of the different conformers can vary significantly. For reactions like E2 eliminations, a specific anti-periplanar arrangement of the leaving group (or a protonated hydroxyl group) and a proton on an adjacent carbon is required. This geometric constraint is often only met when the leaving group is in an axial position. ucsb.edu Therefore, even if a conformer with an axial leaving group is less stable and present in a lower concentration at equilibrium, it may be the primary conformer that undergoes reaction.

The following table illustrates the expected major and minor chair conformations for the cis and trans isomers of this compound based on steric considerations.

| Isomer | Major Conformer | Minor Conformer | Rationale for Major Conformer |

| trans-2-(2-Methylpentyl)cyclohexan-1-ol | Diequatorial (OH and 2-methylpentyl equatorial) | Diaxial (OH and 2-methylpentyl axial) | Minimizes steric strain by placing both bulky groups in the less hindered equatorial positions. |

| cis-2-(2-Methylpentyl)cyclohexan-1-ol | Equatorial 2-methylpentyl, Axial OH | Axial 2-methylpentyl, Equatorial OH | The larger 2-methylpentyl group occupies the more stable equatorial position to reduce 1,3-diaxial interactions. |

This table is based on established principles of conformational analysis for substituted cyclohexanes.

The rate and outcome of reactions such as oxidation or elimination are thus a function of both the population of the reactive conformer and the rate at which it reacts.

Reaction Mechanisms of the 2-Methylpentyl Side Chain

While many reactions of this compound will involve the hydroxyl group, the 2-methylpentyl side chain can also participate in or influence reactions, particularly those involving carbocation intermediates. In reactions such as acid-catalyzed dehydration, the initial formation of a carbocation at the carbon bearing the hydroxyl group can be followed by rearrangements involving the side chain.

A key reaction to consider is the acid-catalyzed dehydration, which typically proceeds through an E1 mechanism. upenn.edued.gov This mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation. The initial carbocation formed from this compound would be a secondary carbocation. This intermediate can then undergo rearrangement to form a more stable carbocation.

One likely rearrangement is a 1,2-hydride shift from the adjacent tertiary carbon of the 2-methylpentyl group to the carbocation center on the cyclohexane ring. This would result in the formation of a more stable tertiary carbocation on the side chain. Subsequent deprotonation from an adjacent carbon would lead to the formation of various alkene products.

The potential reaction products from the dehydration of this compound, considering the possibility of a hydride shift, are outlined below.

| Intermediate Carbocation | Alkene Product(s) | Substitution Pattern of Alkene | Expected Stability (Major/Minor) |

| Secondary (on ring) | 1-(2-Methylpentyl)cyclohexene | Trisubstituted | Major (Zaitsev's Rule) |

| Secondary (on ring) | 3-(2-Methylpentyl)cyclohexene | Disubstituted | Minor |

| Tertiary (on side chain after hydride shift) | 2-(Cyclohex-1-en-1-yl)-2-methylpentane | Tetrasubstituted | Potentially a major product |

| Tertiary (on side chain after hydride shift) | Cyclohexylidene(2-methylpentyl)methane | Disubstituted | Minor |

This table is illustrative of potential products based on known mechanisms for analogous compounds like 2-methylcyclohexanol. upenn.eduyoutube.com

The distribution of these products would depend on the relative rates of deprotonation versus rearrangement, and the thermodynamic stability of the resulting alkenes, with more substituted alkenes generally being more stable (Zaitsev's rule). youtube.com

Identification and Characterization of Reaction Intermediates and Transition States

Carbocation intermediates, such as the secondary and tertiary carbocations formed during the dehydration of this compound, are highly reactive electrophiles. Their existence can sometimes be inferred from the product distribution, particularly when rearranged products are observed. youtube.com In some cases, under superacid conditions, it is possible to generate stable carbocations that can be studied by spectroscopic techniques like NMR. However, for typical reaction conditions, their lifetime is too short for direct observation.

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating reaction mechanisms, including the structures and energies of intermediates and transition states. unifi.itpku.edu.cn For the dehydration of this compound, computational studies could model the reaction pathway, providing valuable data on the relative energies of the different conformers of the starting material, the activation energies for the formation of the initial and rearranged carbocations, and the transition states leading to the various alkene products.

A hypothetical energy profile for the acid-catalyzed dehydration of this compound, based on known mechanisms, is presented below.

| Species | Relative Energy (Illustrative) | Key Features |

| This compound + H⁺ | 0 kcal/mol | Starting material |

| Protonated alcohol | Low | Rapid, reversible protonation |

| Transition State 1 (TS1) | High | C-O bond breaking, formation of secondary carbocation |

| Secondary carbocation intermediate | Intermediate | Can be trapped by a nucleophile or undergo rearrangement/elimination |

| Transition State 2 (TS2) | Lower than TS1 | 1,2-hydride shift |

| Tertiary carbocation intermediate | Lower than secondary carbocation | More stable rearranged intermediate |

| Transition States for elimination | High | Deprotonation to form various alkenes |

| Alkene products + H₂O + H⁺ | Lowest | Thermodynamically favored products |

This table provides a qualitative representation of the expected energy changes during the reaction, based on general principles of carbocation chemistry.

Such computational studies on analogous systems, like 2-methylcyclohexanol, have supported the E1 mechanism and the role of carbocation rearrangements in determining the final product distribution. ed.gov These theoretical investigations, in conjunction with experimental product analysis, provide a comprehensive picture of the mechanistic details of such transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 2 Methylpentyl Cyclohexan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For 2-(2-methylpentyl)cyclohexan-1-ol, with its multiple stereocenters and conformational flexibility, advanced NMR techniques are indispensable.

Two-dimensional (2D) NMR experiments are powerful for unraveling the complex proton and carbon environments of this compound. These techniques spread the NMR information across two frequency dimensions, resolving overlapping signals and revealing through-bond and through-space correlations. harvard.edulibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would reveal the connectivity within the cyclohexanol (B46403) ring and the methylpentyl side chain. For instance, the proton on the carbon bearing the hydroxyl group (C1) would show a cross-peak with the adjacent protons on C2 and C6 of the cyclohexane (B81311) ring. Similarly, the protons of the methylpentyl chain would exhibit correlations that map out the entire spin system. libretexts.orge-bookshelf.de

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum simplifies the assignment of the ¹³C NMR spectrum by linking each carbon signal to its corresponding proton signal(s). This is particularly useful for distinguishing between the numerous CH, CH₂, and CH₃ groups in this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike COSY, which shows through-bond coupling, NOESY reveals through-space interactions between protons that are in close proximity. harvard.edu This is crucial for determining the relative stereochemistry and preferred conformation of the molecule. For example, NOESY can distinguish between cis and trans isomers of substituted cyclohexanes by identifying key spatial relationships. In this compound, NOE cross-peaks would indicate the relative orientation of the methylpentyl group and the hydroxyl group on the cyclohexane ring, helping to assign the stereochemistry at the chiral centers. harvard.eduslideshare.net

Table 1: Application of 2D NMR Techniques for Structural Elucidation

| 2D NMR Technique | Information Provided | Application to this compound |

| COSY | ¹H-¹H through-bond coupling | Maps the proton connectivity within the cyclohexane ring and the methylpentyl side chain. |

| HSQC | ¹H-¹³C one-bond correlation | Assigns carbon signals by linking them to their directly attached protons. |

| NOESY | ¹H-¹H through-space proximity | Determines relative stereochemistry and conformation by identifying protons close in space. |

The conformational flexibility of the cyclohexane ring (chair-boat interconversion) and the rotation around the single bonds in the methylpentyl side chain can be studied using variable temperature (VT) NMR. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, which can provide thermodynamic and kinetic information about the conformational equilibria. For instance, at low temperatures, the interconversion between different chair conformations of the cyclohexane ring might be slow enough on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light. researchgate.netnih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. nih.gov The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. researchgate.netnih.gov For this compound, the hydroxyl group and the alkyl chain act as chromophores whose spatial arrangement dictates the sign and intensity of the Cotton effects in the ECD spectrum.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light. nih.govnih.gov VCD provides a wealth of stereochemical information from the vibrational transitions of the molecule. It is a powerful tool for determining the absolute configuration of chiral molecules in solution, without the need for crystallization. nih.govrsc.org The comparison of the experimental VCD spectrum with the calculated spectrum for a known configuration allows for an unambiguous assignment of the absolute stereochemistry. researchgate.netresearchgate.net For conformationally flexible molecules like this compound, VCD is particularly advantageous as the calculated spectrum can be a population-weighted average of the spectra of the most stable conformers. researchgate.net

Advanced Mass Spectrometry for Mechanistic Elucidation and Isotope Labeling Studies

Advanced mass spectrometry (MS) techniques can provide valuable information beyond just the molecular weight. For this compound, tandem mass spectrometry (MS/MS) can be used to study its fragmentation pathways, which can offer clues about the structure. Furthermore, when combined with isotope labeling, MS can be a powerful tool for elucidating reaction mechanisms. For example, by selectively replacing hydrogen atoms with deuterium, one can track the fate of specific atoms during a chemical reaction or a mass spectrometric fragmentation process. nih.gov Such studies can provide insights into the mechanisms of reactions involving this compound.

X-ray Crystallography of Crystalline Derivatives for Definitive Structural Elucidation

While obtaining a single crystal of this compound itself may be challenging due to its likely liquid or low-melting-point nature, the preparation of a crystalline derivative can enable structural elucidation by X-ray crystallography. This technique provides the most definitive three-dimensional structure of a molecule, including the precise bond lengths, bond angles, and absolute configuration (if a chiral reference is present). rsc.org By reacting the hydroxyl group of this compound with a suitable reagent to form a solid derivative (e.g., a p-bromobenzoate ester), it may be possible to grow crystals suitable for X-ray diffraction analysis. The resulting crystal structure would provide an unambiguous determination of the relative and absolute stereochemistry of all chiral centers in the molecule.

Table 2: Summary of Advanced Analytical Techniques

| Technique | Primary Application | Information Obtained for this compound |

| 2D NMR (COSY, HSQC, NOESY) | Structural Elucidation | Connectivity, stereochemistry, and conformation in solution. |

| Variable Temperature NMR | Dynamic Processes | Conformational equilibria and energy barriers. |

| ECD/VCD Spectroscopy | Absolute Configuration | Determination of the absolute stereochemistry of chiral centers. |

| Advanced Mass Spectrometry | Mechanistic Studies | Fragmentation pathways and tracking of atoms in reactions. |

| X-ray Crystallography | Definitive 3D Structure | Unambiguous bond connectivity, angles, and absolute configuration of a crystalline derivative. |

Chromatographic Techniques for High-Resolution Stereoisomer Separation and Purity Assessment

The separation of the stereoisomers of this compound, a molecule possessing multiple chiral centers, presents a significant analytical challenge. High-resolution chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are indispensable for the separation, identification, and purity assessment of its various diastereomers and enantiomers. The choice of chromatographic method and conditions is critical for achieving the necessary selectivity to resolve these closely related structures.

The primary challenge in separating stereoisomers lies in their identical physical and chemical properties in an achiral environment. nih.gov Chiral chromatography overcomes this by using a chiral stationary phase (CSP) or a chiral mobile phase additive to create transient diastereomeric complexes with the analytes, leading to differential retention and, thus, separation. nih.govresearchgate.netnih.govgcms.cz

Gas Chromatography (GC) for Stereoisomer Separation

Gas chromatography, especially with capillary columns, offers high efficiency and sensitivity, making it a powerful tool for separating volatile chiral compounds like substituted cyclohexanols. uni-muenchen.de The most effective approach for separating the stereoisomers of this compound via GC involves the use of chiral stationary phases.

Derivatized cyclodextrins are the most common and successful CSPs for the GC separation of a wide range of chiral molecules, including cyclic alcohols. gcms.czpsu.edu These cyclodextrin (B1172386) derivatives, such as permethylated or acylated beta- and gamma-cyclodextrins, are typically coated onto a polysiloxane backbone within a fused-silica capillary column. researchgate.netnih.govpsu.edu The chiral recognition mechanism involves the inclusion of the analyte, or a part of it, into the cyclodextrin cavity, supplemented by interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte's functional groups and the derivatized rim of the cyclodextrin. psu.edu

For a compound like this compound, the separation of its diastereomers (e.g., cis and trans isomers) can often be achieved on standard, achiral GC columns due to differences in their boiling points and steric interactions with the stationary phase. However, the resolution of the enantiomers within each diastereomeric pair necessitates a chiral stationary phase. Research on the enantiomeric separation of various mono-, di-, tri-, and tetramethyl-substituted cyclohexanols has demonstrated the efficacy of permethylated α- and β-cyclodextrin phases. psu.edu It is expected that similar phases would be effective for resolving the enantiomers of this compound.

The selection of the specific cyclodextrin derivative and the temperature program are critical parameters that must be optimized to achieve baseline separation of all stereoisomers.

Table 1: Representative Gas Chromatography (GC) Method for Stereoisomer Analysis

| Parameter | Value |

| Column | Chirasil-Dex (or similar derivatized cyclodextrin phase) |

| Dimensions | 25 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp at 2 °C/min to 200 °C (hold 10 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

This table presents a hypothetical but typical set of starting conditions for the GC analysis of this compound stereoisomers based on methods for structurally related compounds.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-performance liquid chromatography is a versatile and widely used technique for the separation of chiral compounds, including those that are non-volatile or thermally labile. researchgate.net For the stereoisomers of this compound, both normal-phase and reversed-phase HPLC can be employed, with the key to separation being the use of a chiral stationary phase.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are among the most broadly applicable for a wide range of chiral compounds. nih.gov Columns like Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated success in resolving a vast number of racemates, including alcohols. The separation mechanism on these phases is complex, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

An alternative HPLC approach is the indirect method, where the alcohol is derivatized with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard, achiral stationary phase (like silica gel or C18). nih.gov However, direct separation on a CSP is generally preferred as it avoids potential complications from the derivatization reaction. mdpi.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Method for Stereoisomer Analysis

| Parameter | Value |

| Column | Amylose or Cellulose-based Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Dimensions | 250 mm x 4.6 mm I.D., 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm or Refractive Index (RI) Detector |

This table outlines a representative normal-phase HPLC method for the chiral separation of this compound, based on established methods for similar compounds. nih.gov

Purity Assessment

Chromatographic techniques are central to assessing the stereoisomeric purity of a sample of this compound. By developing a method that achieves baseline resolution of all possible stereoisomers, the relative area of each peak can be used to determine the percentage of each isomer present. For purity assessment, it is crucial to validate the analytical method to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and quantitation). nih.gov Coupling chromatography with mass spectrometry (GC-MS or LC-MS) provides an additional layer of confidence by confirming the identity of each separated peak based on its mass-to-charge ratio and fragmentation pattern. uni-muenchen.de

Computational Chemistry and Molecular Modeling Studies of 2 2 Methylpentyl Cyclohexan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. This understanding is fundamental to predicting a molecule's stability and how it will behave in chemical reactions.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground state properties of molecules, such as their most stable geometry and electronic energy. DFT can also be used to map reaction pathways and identify the structure and energy of transition states, which are critical for understanding reaction kinetics.

For 2-(2-Methylpentyl)cyclohexan-1-ol, DFT calculations would be used to optimize the geometry of its various stereoisomers. The cyclohexane (B81311) ring is known to adopt a low-energy chair conformation to minimize angle and torsional strain. The two substituents, the hydroxyl group and the 2-methylpentyl group, can be in either axial or equatorial positions. Due to steric hindrance, the bulky 2-methylpentyl group is strongly preferred to be in the equatorial position. The hydroxyl group's preference is less pronounced but is also typically favored in the equatorial position to avoid 1,3-diaxial interactions. DFT calculations would precisely quantify the energy differences between these conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer (2-Methylpentyl, OH) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Equatorial, Equatorial | 0.00 | >99 |

| Equatorial, Axial | ~5.5 | <1 |

| Axial, Equatorial | >7.0 | <<1 |

Note: These are illustrative values based on principles of conformational analysis.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

In this compound, FMO analysis would predict that the HOMO is primarily localized on the oxygen atom of the hydroxyl group due to its lone pairs of electrons. This indicates that the oxygen atom is the most nucleophilic and basic site in the molecule, making it the likely point of attack for electrophiles, such as protonation in an acidic medium. The LUMO would likely be an antibonding σ* orbital associated with the C-O bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests low reactivity.

Table 2: Hypothetical FMO Properties for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

|---|---|---|---|

| HOMO | -9.5 | Oxygen (lone pairs) | Nucleophilic/Basic site |

| LUMO | +4.2 | C-O (σ*) | Electrophilic site for ring opening |

Note: These values are representative for a saturated alcohol.

Conformational Analysis and Energy Landscape Mapping

The biological and chemical activity of a flexible molecule like this compound is highly dependent on the three-dimensional shapes, or conformations, it can adopt. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system of atoms. It is much faster than quantum chemical calculations and is therefore ideal for studying the conformational landscape of large, flexible molecules. Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms over time, providing insight into the dynamic behavior of the molecule.

For this compound, MD simulations would reveal the time-dependent motions, including the rapid chair-to-chair interconversion of the cyclohexane ring and the rotations around the single bonds of the alkyl side chain. These simulations would confirm that the diequatorial chair conformation is the most stable and predominantly populated state. The energy landscape would show deep energy wells corresponding to the chair conformers and higher energy regions for twist-boat and boat conformations, which act as transition states for ring flipping.

The surrounding solvent can have a profound impact on the conformation and reactivity of a molecule. Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit models, where the solvent is treated as a continuous medium.

In a polar protic solvent like water or ethanol, the hydroxyl group of this compound would act as both a hydrogen bond donor and acceptor. Solvation would stabilize the molecule, particularly conformations where the hydroxyl group is accessible to the solvent. These hydrogen bonding interactions can influence the relative energies of conformers and the energy barriers for their interconversion compared to the gas phase. For instance, solvent bridging between functional groups can stabilize specific geometries.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

DFT calculations are routinely used to predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. Predicted IR spectra can help assign experimental peaks to specific vibrational modes, such as the characteristic O-H stretch of the alcohol and the various C-H and C-O stretching and bending modes. For NMR, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can provide theoretical ¹H and ¹³C chemical shifts that, when compared to experimental spectra, can confirm the structure and stereochemistry of a molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Corresponding Functional Group/Atom |

|---|---|---|

| IR Frequency | ~3400-3600 cm⁻¹ (broad) | O-H stretch (H-bonded) |

| ~2850-2960 cm⁻¹ | C-H stretch (alkyl) | |

| ~1050-1150 cm⁻¹ | C-O stretch | |

| ¹³C NMR Shift | ~65-75 ppm | C1 (carbon bearing OH) |

| ~40-50 ppm | C2 (carbon bearing alkyl group) |

| ¹H NMR Shift | ~3.5-4.0 ppm | H1 (proton on C1) |

Note: These are typical ranges and would be calculated with higher precision in a specific computational study.

In Silico Studies of Theoretical Biomolecular Interactions (Non-Human, Non-Clinical Focus)

In silico studies are instrumental in predicting the potential interactions between a small molecule, such as this compound, and biological macromolecules. These theoretical investigations can provide a preliminary assessment of a compound's potential biological activity without the need for initial laboratory experiments.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking could be used to theoretically explore its binding affinity and mode of interaction within the active site of various model enzymes or receptor binding pockets. The process involves generating a multitude of possible conformations of the ligand within the binding site and scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the 3D structure of this compound and the target protein.

Identification of the binding site on the model enzyme or receptor.

Execution of the docking algorithm to predict binding poses.

Analysis of the resulting poses and their binding energies to estimate the strength of the interaction.

However, no specific molecular docking studies featuring this compound have been published in the scientific literature to date. Therefore, there is no available data on its theoretical binding modes or affinities with any model biomacromolecules.

Table 1: Hypothetical Molecular Docking Parameters for this compound

This table illustrates the type of data that would be generated from a molecular docking study. As no such study has been performed for this compound, this table is for illustrative purposes only.

| Target Protein (Model) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Model Enzyme A | Data not available | Data not available | Data not available |

| Model Receptor B | Data not available | Data not available | Data not available |

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. echemportal.org Following a molecular docking study, MD simulations could be employed to assess the stability of the predicted binding pose of this compound within a model active site. These simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes and the persistence of key interactions.

A theoretical MD simulation for a this compound-protein complex would analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration to understand the stability and flexibility of the complex.

Currently, there are no published molecular dynamics simulation studies involving this compound. Consequently, there is no data on the dynamic behavior of this compound in complex with any biomacromolecule.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a this compound-Protein Complex

This table shows the kind of data that would be produced in an MD simulation study. Since no such research exists for this compound, this table is for conceptual demonstration.

| Simulation Parameter | Value (Hypothetical) | Interpretation |

| Average RMSD of Protein Backbone | Data not available | Indicates the stability of the protein structure over the simulation time. |

| Average RMSF of Ligand | Data not available | Shows the flexibility of the ligand within the binding pocket. |

| Key Hydrogen Bond Occupancy | Data not available | Measures the persistence of important hydrogen bonds. |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by statistically analyzing a dataset of compounds with known activities to identify the physicochemical properties, or "descriptors," that are critical for their function. nih.gov

For a compound like this compound, a QSAR study would involve:

Calculating a variety of molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters).

Including it in a dataset of structurally related compounds with known activities against a particular target.

Developing a regression model to correlate the descriptors with the activity.

Using the model to predict the theoretical activity of this compound.

A review of the existing literature indicates that no QSAR models have been developed or published that include this compound. Therefore, no theoretical activity profiles for this compound based on QSAR are available.

Table 3: Example of Molecular Descriptors for QSAR Modeling of this compound

This table presents the types of descriptors that would be calculated for a QSAR study. The values are based on computational predictions for the structure of this compound but are not part of a published QSAR study.

| Descriptor | Predicted Value | Significance in QSAR |

| Molecular Weight | 184.32 g/mol | Influences size and transport properties. |

| LogP (Octanol-Water Partition Coefficient) | Data not available | Relates to hydrophobicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Affects transport properties and interactions with polar residues. |

| Number of Rotatable Bonds | 5 | Relates to conformational flexibility. |

Derivatization and Chemical Transformations for Applications As Chemical Intermediates

Synthesis of Novel Analogs and Highly Functionalized Derivatives of 2-(2-Methylpentyl)cyclohexan-1-ol

The hydroxyl group of this compound is the primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. Standard organic transformations can be employed to introduce new functional groups, thereby altering the molecule's physical and chemical properties.

Esterification and Etherification: The alcohol can be readily converted into esters and ethers. Esterification, through reaction with carboxylic acids, acid chlorides, or anhydrides, can introduce a variety of acyl groups. These ester derivatives could find applications as specialty lubricants or plasticizers, with the specific properties depending on the nature of the acyl chain. Etherification, for instance, via the Williamson ether synthesis, would yield ethers that are generally more chemically stable than the parent alcohol.

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 2-(2-Methylpentyl)cyclohexanone. This ketone could then serve as a precursor for a different set of derivatives, such as oximes, hydrazones, and enamines, or be used in carbon-carbon bond-forming reactions.

Substitution Reactions: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This would allow for the introduction of a wide range of nucleophiles, including halides, azides, and cyanides, leading to a diverse set of functionalized cyclohexanes.

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reagents | Product Class | Potential Applications |

| Esterification | Carboxylic acids, Acid chlorides, Anhydrides | Esters | Specialty lubricants, Plasticizers |

| Etherification | Alkyl halides (Williamson synthesis) | Ethers | Chemical intermediates, Solvents |

| Oxidation | PCC, Swern, Dess-Martin periodinane | Ketones | Synthetic precursors |

| Nucleophilic Substitution | TsCl, MsCl followed by a nucleophile (e.g., NaN3, KCN) | Azides, Nitriles, etc. | Precursors for amines, carboxylic acids |

Utilization as a Chiral Building Block in the Total Synthesis of Complex Organic Molecules

The presence of at least two chiral centers in this compound (at the carbon bearing the hydroxyl group and the carbon with the 2-methylpentyl group) makes it a potentially valuable chiral building block in asymmetric synthesis. The stereochemistry of the molecule can be used to control the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of complex, biologically active molecules such as pharmaceuticals and natural products.

The chiral alcohol can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemistry of a reaction at a different site. After the desired stereochemistry is achieved, the auxiliary can be cleaved and recovered. Alternatively, the molecule itself can be incorporated into the final target molecule, where its stereocenters become part of the core structure.

For instance, the hydroxyl group could direct the stereoselective epoxidation of a nearby double bond, or the chiral alkyl group could influence the facial selectivity of a reaction on the cyclohexane (B81311) ring. While no specific total syntheses employing this compound are documented, the principles are well-established with similar chiral alcohols.

Development of Functionalized Materials and Specialty Chemicals (Non-Consumer Product Focus)

The derivatization of this compound can lead to the development of functionalized materials and specialty chemicals for industrial applications.

Polymer Monomers: By introducing a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206) through esterification, the molecule could be used as a monomer. The resulting polymers would have the bulky, chiral 2-(2-methylpentyl)cyclohexyl group as a pendant moiety, which could influence the polymer's thermal properties (e.g., glass transition temperature), mechanical strength, and optical properties. Such polymers could be investigated for applications in specialty coatings or as chiral stationary phases in chromatography.

Liquid Crystals: The rigid cyclohexane ring combined with a flexible alkyl chain is a common structural motif in liquid crystals. Further functionalization, for example, by introducing a polar group at the other end of the molecule, could lead to derivatives with liquid crystalline properties. The chirality of the molecule is particularly interesting in this context, as it could lead to the formation of chiral mesophases, such as cholesteric liquid crystals, which have applications in optical devices.

| Derivative Type | Functionalization | Potential Application Area | Key Property Contribution |

| Polymerizable Monomer | Esterification with acrylic acid or methacrylic acid | Specialty Polymers, Chiral Stationary Phases | Thermal stability, Optical activity |

| Liquid Crystal Precursor | Introduction of a polar functional group | Optical Devices, Displays | Formation of chiral mesophases |

Investigation of Supramolecular Assembly Driven by this compound Motifs

The hydroxyl group of this compound is capable of forming hydrogen bonds. In the solid state or in concentrated solutions, this can lead to the formation of ordered supramolecular assemblies. The specific nature of these assemblies will be influenced by the stereochemistry of the molecule and the steric bulk of the 2-methylpentyl group.

Research into the supramolecular chemistry of similar cyclohexanol (B46403) derivatives has shown that they can form a variety of hydrogen-bonded networks, including chains, rings, and more complex three-dimensional structures. The study of these assemblies is important for understanding crystallization processes and for the design of new materials with specific solid-state properties.

The chirality of this compound could lead to the formation of helical supramolecular structures, which are of interest in the field of chiral recognition and catalysis. The bulky alkyl group would also play a significant role in the packing of the molecules, potentially leading to the formation of porous structures that could act as molecular sieves or host-guest systems.

Environmental Chemical Fate and Degradation Pathways of 2 2 Methylpentyl Cyclohexan 1 Ol

Biotic Degradation Pathways by Microbial Communities

The biodegradation of 2-(2-Methylpentyl)cyclohexan-1-ol by microbial communities is anticipated to be the primary mechanism of its removal from soil and water. Studies on similar compounds, such as n-alkyl-substituted cycloalkanes and cyclohexanol (B46403), provide insights into the likely metabolic routes. nih.govnih.govfrontiersin.org

Microorganisms, particularly bacteria and fungi, are known to degrade a wide variety of hydrocarbons. nih.govnih.gov The degradation of this compound would likely be initiated by an oxidative attack.

The enzymatic breakdown of this compound is expected to commence with the oxidation of the alcohol group or the alkyl side chain.

Oxidation of the Cyclohexanol Ring: A common initial step in the microbial degradation of cyclohexanol is its oxidation to cyclohexanone (B45756) by an alcohol dehydrogenase. nih.govfrontiersin.org This ketone can then be further metabolized through ring cleavage, often following a Baeyer-Villiger monooxygenase-catalyzed insertion of an oxygen atom to form a lactone, which is subsequently hydrolyzed. nih.govfrontiersin.org